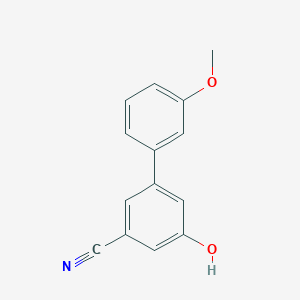

3-Cyano-5-(3-methoxyphenyl)phenol

Description

Properties

IUPAC Name |

3-hydroxy-5-(3-methoxyphenyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c1-17-14-4-2-3-11(8-14)12-5-10(9-15)6-13(16)7-12/h2-8,16H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLSGSVDMZGTJDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=CC(=C2)C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50684677 | |

| Record name | 5-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50684677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261998-48-4 | |

| Record name | 5-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50684677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura reaction remains the cornerstone for constructing the biaryl backbone of 3-cyano-5-(3-methoxyphenyl)phenol. A representative protocol involves:

-

Precursor Preparation : 5-Bromo-3-hydroxybenzonitrile is synthesized via nitration and subsequent cyanation of 3-hydroxyacetophenone.

-

Coupling Conditions :

-

Post-Coupling Processing : Acidic workup (pH 4–5) precipitates the crude product, which is purified via silica chromatography (eluent: 5–10% MeOH/DCM).

Key Data :

This method’s limitation lies in competing protodeborylation of the 3-methoxyphenylboronic acid under basic conditions, which reduces yields by 12–15%.

Protective Group Strategies for Phenolic –OH

Benzyl Ether Protection

Benzyl groups provide robust protection during harsh reaction conditions:

-

Protection :

-

Deprotection :

Comparative Data :

| Protective Group | Deprotection Yield | Acid Stability |

|---|---|---|

| Benzyl | 92% | High |

| MOM | 85% | Moderate |

| TBS | 78% | Low |

Benzyl protection outperforms silicon-based groups in large-scale syntheses (>100 g) due to cost and operational simplicity.

Solvent and Catalyst Optimization

Methyl Tetrahydrofuran (MeTHF) as Green Solvent

MeTHF replaces traditional solvents (DCM, DMF) in modern protocols:

-

Advantages :

-

Case Study :

Emerging Techniques: Lewis Acid-Mediated Transmetalation

Base-Free Suzuki Coupling

Lewis acids (MgCl₂) enable base-free conditions to prevent boronic acid degradation:

-

Protocol :

-

Performance :

Industrial-Scale Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

3-Cyano-5-(3-methoxyphenyl)phenol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The cyano group can be reduced to an amine group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-Cyano-5-(3-methoxyphenyl)phenol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 3-Cyano-5-(3-methoxyphenyl)phenol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The cyano group can act as an electrophile, while the methoxy and hydroxyl groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

3-Methoxy-5-methylphenol

- Molecular Formula : C₈H₁₀O₂

- Molecular Weight : 138.16 g/mol

- Key Features : Methoxy (-OCH₃) and methyl (-CH₃) substituents at positions 3 and 4.

- Comparison: Lacks the cyano group and 3-methoxyphenyl substituent, resulting in lower molecular weight and reduced polarity. The methyl group confers greater stability but limits reactivity compared to the cyano group in the target compound .

3-[2-(3-Methoxyphenyl)ethyl]phenol

- Molecular Formula : C₁₅H₁₆O₂

- Molecular Weight : 228.29 g/mol

- Key Features: A 3-methoxyphenyl group linked via an ethyl chain to the phenol ring.

- Comparison : The ethyl spacer reduces steric hindrance compared to the direct attachment of the 3-methoxyphenyl group in the target compound. This structural difference may influence binding affinity in biological systems .

(E)-3-(((3-mercapto-5-(3-methoxyphenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol

- Molecular Formula : C₁₆H₁₄N₄O₂S

- Molecular Weight : 326.37 g/mol

- Key Features : Incorporates a triazole ring and a thiol (-SH) group, with a 3-methoxyphenyl substituent.

- Comparison : The triazole and thiol groups introduce hydrogen-bonding and redox-active sites, which are absent in the target compound. This derivative’s higher molecular weight and complexity suggest distinct pharmacokinetic properties .

Physicochemical Properties

Notes:

- The cyano group in the target compound increases acidity (lower pKa) compared to alkyl-substituted phenols due to its electron-withdrawing nature.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 3-Cyano-5-(3-methoxyphenyl)phenol in solution?

- Methodology :

-

Spectrophotometry : Adapt the Folin-Ciocalteu method for total phenol quantification . Validate with LC/MS-UV for specificity (≥95% purity thresholds as per LC/MS protocols) .

-

Chromatography : Use HPLC with fraction markers (e.g., FT0923-FT0925 for structurally similar methoxyphenyl derivatives) and compare retention indices .

-

Standard Curves : Apply equations from phenol removal studies (e.g., ) for dynamic range calibration .

- Table 1: Analytical Parameters

| Method | Sensitivity | Key Parameters | Reference |

|---|---|---|---|

| LC/MS-UV | 0.1 ppm | Column: C18, Mobile Phase: Acetonitrile/Water | |

| Folin-Ciocalteu | 1.0 ppm | λ = 765 nm, 30-min incubation |

Q. What safety protocols are critical for handling this compound?

- Key Precautions :

- Storage : Store at 0–6°C in airtight containers to prevent degradation, as advised for methoxyphenyl acetonitrile analogs .

- Exposure Limits : Adhere to Protective Action Criteria (PAC-1: 2.1 mg/m³) for phenolic compounds .

- Waste Disposal : Use liquid-binding materials (e.g., diatomite) for spills and follow EPA guidelines for phenolic waste .

Advanced Research Questions

Q. How can solvent effects influence the physicochemical properties of this compound?

- Methodology :

-

Computational Modeling : Apply the PCM-DFT framework to simulate solvent interactions (e.g., dielectric constant adjustments for water vs. ethanol). Reference triazole derivative studies for methodology .

-

Experimental Validation : Use liquid-liquid equilibrium data (e.g., NRTL model parameters for phenol-water systems) to predict partitioning behavior .

- Table 2: Solvent Effects on Partition Coefficients

| Solvent | Log P (Predicted) | Dielectric Constant | Reference |

|---|---|---|---|

| Water | 1.8 | 80.1 | |

| Ethanol | 2.5 | 24.3 |

Q. What metabolomic workflows are suitable for identifying degradation products of this compound?

- Methodology :

- Non-Targeted Metabolomics : Use FT-MS markers (e.g., FT0828-FT0832 for m/z 218.33 ions) to detect hydroxylated or demethylated metabolites .

- Pathway Analysis : Map metabolites to phenylpropanoid or cytochrome P450 pathways using tools like KEGG or PubChem .

- Statistical Design : Optimize extraction variables (solvent ratio, temperature) via Taguchi models, as demonstrated for fungal phenols .

Q. How might this compound interfere with cell-based assays?

- Methodology :

- Estrogenic Activity Screening : Use phenol red-free media to avoid false positives in estrogen-sensitive cells (e.g., MCF-7), following protocols for phenolic pH indicators .

- Cytotoxicity Testing : Apply CRD designs with Tukey post-hoc tests (α = 0.05) to distinguish compound effects from background noise .

Contradictions and Resolutions

- Extraction Efficiency : Ultrasound-assisted extraction ( ) recommends high ethanol ratios, while microwave-assisted methods ( ) favor shorter times. Resolution: Pre-screen solubility in ethanol/water mixtures to select optimal conditions.

- Computational vs. Experimental Log P : Predicted values (Table 2) may deviate from experimental HPLC-derived data. Resolution: Validate with shake-flask experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.